molecular formula C12H9BrF2N2O2 B2957506 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil CAS No. 352303-66-3

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil

Cat. No. B2957506
M. Wt: 331.117
InChI Key: AUXJUUXDNYYRQE-UHFFFAOYSA-N
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Patent
US07462625B2

Procedure details

A suspension of 5-bromouracil (18.45 g, 96.6 mmol) in 300 mL of dichloroethane was treated with N,O-bis(trimethylsilyl)acetamide (48 mL, 39.5 g, 194 mmol). The reaction mixture was heated at 80° C. for 3 hr under the nitrogen. The solution was cooled down to ambient temperature, 2,6-difluorobenzyl bromide (25 g, 120 mmol) was added and the reaction mixture was heated at 80° C. overnight under the protection of nitrogen. The reaction was cooled down, quenched with MeOH (15 mL), and partitioned between dichloromethane (500 mL) and water (250 mL). The organic layer was washed with brine, dried (sodium sulfate), and evaporated to give a solid. The crude product was triturated with ether, filtered, and washed with ether three times to give compound 1 (15.2 g,50%) as a white solid; MS (CI) m/z 316.90, 318.90 (MH+).
Quantity
18.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH3:10]/C(/O[Si](C)(C)C)=N\[Si](C)(C)C.[F:22][C:23]1[CH:30]=[CH:29][CH:28]=[C:27]([F:31])[C:24]=1[CH2:25]Br>ClC(Cl)C>[Br:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[N:6]([CH2:25][C:24]2[C:23]([F:22])=[CH:30][CH:29]=[CH:28][C:27]=2[F:31])[C:7]=1[CH3:10]

Inputs

Step One
Name
Quantity
18.45 g
Type
reactant
Smiles
BrC=1C(NC(NC1)=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(CBr)C(=CC=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled down to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 80° C. overnight under the protection of nitrogen
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down
CUSTOM
Type
CUSTOM
Details
quenched with MeOH (15 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane (500 mL) and water (250 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether three times

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(NC(N(C1C)CC1=C(C=CC=C1F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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